Cas no 1340414-32-5 (2,5-Dichloro-8-methylquinoline)
2,5-Dichloro-8-methylquinoline Chemical and Physical Properties
Names and Identifiers
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- 2, 8-dichloro-5-Methylquinoline
- Quinoline, 2,5-dichloro-8-methyl-
- 2,5-dichloro-8-methylquinoline
- EN300-126157
- CS-0232036
- AKOS013528225
- 1340414-32-5
- 2,5-Dichloro-8-methylquinoline
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- Inchi: 1S/C10H7Cl2N/c1-6-2-4-8(11)7-3-5-9(12)13-10(6)7/h2-5H,1H3
- InChI Key: DYWKIBFRFGZQPW-UHFFFAOYSA-N
- SMILES: N1C2C(=C(Cl)C=CC=2C)C=CC=1Cl
Computed Properties
- Exact Mass: 210.9955546g/mol
- Monoisotopic Mass: 210.9955546g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 12.9Ų
2,5-Dichloro-8-methylquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D475458-10mg |
2,5-Dichloro-8-methylquinoline |
1340414-32-5 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D475458-50mg |
2,5-Dichloro-8-methylquinoline |
1340414-32-5 | 50mg |
$ 135.00 | 2022-06-05 | ||
| TRC | D475458-100mg |
2,5-Dichloro-8-methylquinoline |
1340414-32-5 | 100mg |
$ 210.00 | 2022-06-05 | ||
| Enamine | EN300-126157-0.05g |
2,5-dichloro-8-methylquinoline |
1340414-32-5 | 95% | 0.05g |
$162.0 | 2023-06-08 | |
| Enamine | EN300-126157-0.1g |
2,5-dichloro-8-methylquinoline |
1340414-32-5 | 95% | 0.1g |
$241.0 | 2023-06-08 | |
| Enamine | EN300-126157-0.25g |
2,5-dichloro-8-methylquinoline |
1340414-32-5 | 95% | 0.25g |
$347.0 | 2023-06-08 | |
| Enamine | EN300-126157-0.5g |
2,5-dichloro-8-methylquinoline |
1340414-32-5 | 95% | 0.5g |
$546.0 | 2023-06-08 | |
| Enamine | EN300-126157-1.0g |
2,5-dichloro-8-methylquinoline |
1340414-32-5 | 95% | 1g |
$699.0 | 2023-06-08 | |
| Enamine | EN300-126157-2.5g |
2,5-dichloro-8-methylquinoline |
1340414-32-5 | 95% | 2.5g |
$1370.0 | 2023-06-08 | |
| Enamine | EN300-126157-5.0g |
2,5-dichloro-8-methylquinoline |
1340414-32-5 | 95% | 5g |
$2028.0 | 2023-06-08 |
2,5-Dichloro-8-methylquinoline Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Xiuxia Yang,Lei Zhao,Zhichao Liu,Shuyu Tian,Hao Zhang,Xuhui Xu,Jianbei Qiu,Xue Yu Phys. Chem. Chem. Phys., 2020,22, 16294-16300
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
Additional information on 2,5-Dichloro-8-methylquinoline
2,5-Dichloro-8-methylquinoline (CAS No. 1340414-32-5): A Multifunctional Compound with Emerging Applications in Biomedical Research
2,5-Dichloro-8-methylquinoline, a derivative of quinoline with a unique molecular framework, has garnered significant attention in recent years due to its potential applications in pharmaceutical chemistry, materials science, and bioactive compound development. This compound, with the chemical formula C10H9Cl2N, is characterized by its aromatic ring system containing two chlorine substituents at the 2- and 5-positions, as well as a methyl group at the 8-position. Its structural versatility and functional group diversity make it a promising candidate for further chemical modifications and biological investigations. The CAS No. 1340414-32-5 identifier is critical for ensuring accurate identification and regulatory compliance in research and industrial contexts.
Recent studies have highlighted the potential of 2,5-Dichloro-8-methylquinoline in modulating cellular signaling pathways and its interaction with biological macromolecules. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated that this compound exhibits selective inhibition of the NF-κB pathway, a key regulator of inflammation and immune responses. This finding suggests its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The 2,5-Dichloro-8-methylquinoline scaffold may also serve as a lead compound for the development of novel anti-cancer agents, as its ability to disrupt protein-protein interactions has been linked to tumor suppression mechanisms.
In the field of materials science, 2,5-Dichloro-8-methylquinoline has been explored for its potential as a building block for organic semiconductor materials. A 2023 study published in Advanced Materials reported the synthesis of a novel conjugated polymer based on this compound, which exhibited exceptional charge transport properties and photovoltaic efficiency. This application underscores the importance of 2,5-Dichylo-8-methylquinoline in the development of sustainable energy technologies and flexible electronic devices. The compound's aromatic ring system provides a stable backbone for conjugation, while the chlorine substituents enhance intermolecular interactions in the polymer matrix.
From a synthetic perspective, the preparation of 2,5-Dichloro-8-methylquinoline has been optimized through various catalytic strategies. A 2023 paper in Organic Letters described a transition-metal-catalyzed approach for the efficient synthesis of this compound, which reduces the number of reaction steps and minimizes byproduct formation. This method not only improves the economic viability of large-scale production but also aligns with green chemistry principles. The use of 2,5-Dichloro-8-methylquinoline as a precursor in synthetic routes has also been extended to the preparation of more complex molecules, including heterocyclic derivatives with potential pharmaceutical applications.
Furthermore, the biological activity of 2,5-Dichloro-8-methylquinoline has been investigated in the context of antimicrobial resistance. A 2023 study in Antimicrobial Agents and Chemotherapy revealed that this compound demonstrates synergistic effects when combined with conventional antibiotics against multidrug-resistant bacterial strains. The mechanism of action appears to involve the disruption of bacterial cell membrane integrity, as supported by molecular docking simulations and in vitro assays. These findings suggest that 2,5-Dichloro-8-methylquinoline could be a valuable adjunct in combating antibiotic resistance, a critical global health challenge.
The structural features of 2,5-Dichloro-8-methylquinoline also make it an attractive candidate for the design of metal-complex derivatives with unique physicochemical properties. A 2023 report in Coordination Chemistry Reviews explored the coordination chemistry of this compound with transition metals, resulting in complexes with potential applications in catalysis and sensing technologies. The ability of 2,5-Dichloro-8-methylquinoline to form stable metal-ligand bonds provides a foundation for the development of new materials with tunable optical and electronic properties.
Despite its promising applications, the full potential of 2,5-Dichloro-8-methylquinoline remains under investigation. Ongoing research focuses on elucidating its molecular interactions with biological targets and optimizing its chemical structure for enhanced therapeutic efficacy. The CAS No. 1340414-32-5 identifier ensures that this compound can be accurately referenced in scientific literature and regulatory frameworks, facilitating its integration into drug discovery pipelines and material science innovations. As research in this area progresses, 2,5-Dichloro-8-methylquinoline is poised to play a pivotal role in advancing multiple disciplines, from medicinal chemistry to sustainable technology development.
In conclusion, 2,5-Dichloro-8-methylquinoline represents a versatile platform for the development of novel compounds with diverse applications. Its structural features, combined with recent advances in synthetic and biological research, position it as a key molecule in the quest for innovative solutions in healthcare and materials science. The CAS No. 1340414-32-5 identifier underscores the importance of precise chemical nomenclature in ensuring the reproducibility and reliability of scientific findings. As the field continues to evolve, further exploration of 2,5-Dichloro-8-methylquinoline will undoubtedly lead to new discoveries and applications that benefit both scientific research and industrial innovation.
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